molecular formula C23H23FN6O3 B605682 AU1 CAS No. 1802251-00-8

AU1

Cat. No. B605682
CAS RN: 1802251-00-8
M. Wt: 450.47
InChI Key: LLVPDBRSUHNJQQ-UHFFFAOYSA-N
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Description

AU1 is the first selective inhibitor of BPTF over Brd4.

Scientific Research Applications

  • Virtual Reality-Based Interactive Scientific Visualization Environments : Research at Brown University has shown that Immersive Virtual Reality (IVR) is beneficial in various scientific fields such as archaeology, biology, and geoscience. IVR enhances spatial understanding, enables new types of exploration, and aids in data acquisition methods (LaViola et al., 2009).

  • Ultrastable Single-Atom Gold Catalysts (Au1/FeOx) : Studies have demonstrated that Au1/FeOx catalysts exhibit exceptional stability and performance in catalytic processes like CO oxidation. This insight could be significant for fabricating highly stable supported Au catalysts (Qiao et al., 2015).

  • Pathway Analysis of Genome-Wide Association Studies : This approach helps in understanding genetic determinants of common diseases. For instance, pathway-based methods have identified genetic variations contributing to diseases like Crohn's disease, rheumatoid arthritis, and type 1 diabetes (Eleftherohorinou et al., 2009).

  • Atomically Dispersed Au1 Catalyst for Electrochemical Synthesis of Ammonia : Research indicates that Au1 catalysts can significantly enhance the electrochemical production of ammonia, offering a potential alternative to the Haber-Bosch process (Wang et al., 2018).

  • Cloud-Based System for Data-Intensive Spatial Analysis (AURIN) : The Australian Urban Research Infrastructure Network (AURIN) leverages cloud resources for urban research, particularly in data-intensive spatial analysis. This system provides a comprehensive platform for managing and analyzing extensive urban data sets (Sinnott & Voorsluys, 2016).

  • Functional Imaging of Neuronal Activity in Auditory Cortex (Au1) : Cal-520 is identified as a reliable Ca2+ indicator for in vivo functional imaging of the primary auditory cortex (Au1), crucial for understanding auditory information processing (Li et al., 2017).

  • Gold Nanoparticles (AuNPs) in Sensing : AuNPs are extensively utilized in sensing, diagnostics, and therapies, showing remarkable potential in biomedical applications, including cancer treatment (Qin et al., 2018).

  • Modeling Improved Parameterizations of Shallow Water Ocean Physics for AUVs : This research aims to enhance AUV mission effectiveness in marine sciences by improving understanding of ambient process contributors to platform noise, drag, and instabilities (Levine & Goodman, 2006).

properties

IUPAC Name

methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O3/c1-33-21(31)15-3-2-4-18(13-15)27-23(32)28-19-10-12-30(14-19)20-9-11-25-22(29-20)26-17-7-5-16(24)6-8-17/h2-9,11,13,19H,10,12,14H2,1H3,(H,25,26,29)(H2,27,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVPDBRSUHNJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)NC2CCN(C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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